Kurarinone
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Overview
Description
Kurarinone is a natural flavanone predominantly found in the roots of the plant Sophora flavescens. This compound has garnered significant attention due to its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kurarinone can be synthesized through various chemical reactions involving flavanone precursors. One common method involves the prenylation of flavanone using prenyl bromide under basic conditions. The reaction typically requires a catalyst such as potassium carbonate and is conducted in an organic solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound primarily involves the extraction and purification from the roots of Sophora flavescens. The process includes drying the roots, followed by solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions
Kurarinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield dihydroflavanone derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroflavanone derivatives.
Substitution: Thiolated or aminated flavanone derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive flavonoids.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting metastasis. It also shows potential in treating inflammatory diseases and infections.
Industry: Utilized in the development of natural health products and cosmetics due to its antioxidant properties
Mechanism of Action
Kurarinone exerts its effects through multiple molecular targets and pathways:
Anticancer: Induces apoptosis by modulating proteins involved in cell death, such as caspases and Bcl-2 family proteins.
Anti-inflammatory: Activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1.
Antimicrobial: Disrupts microbial cell membranes and inhibits key enzymes involved in microbial metabolism.
Comparison with Similar Compounds
Kurarinone is unique among flavanones due to its prenylated structure, which enhances its bioactivity. Similar compounds include:
Naringenin: A non-prenylated flavanone with antioxidant and anti-inflammatory properties.
Hesperetin: Another flavanone known for its cardiovascular benefits.
Luteolin: A flavonoid with strong anti-inflammatory and anticancer activities
This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications in various diseases.
Properties
Molecular Formula |
C26H30O6 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-21(29)12-24(31-5)25-22(30)13-23(32-26(19)25)18-9-8-17(27)11-20(18)28/h6,8-9,11-12,16,23,27-29H,3,7,10,13H2,1-2,4-5H3 |
InChI Key |
LTTQKYMNTNISSZ-UHFFFAOYSA-N |
SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C |
Synonyms |
kurarinone norkurarinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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